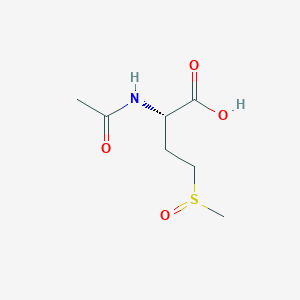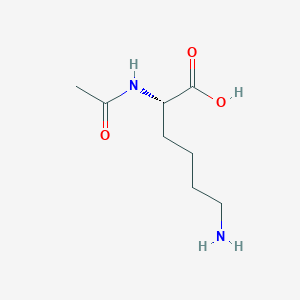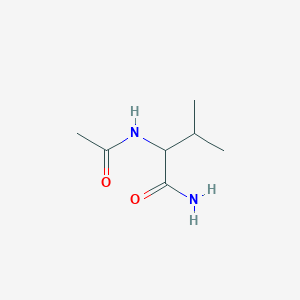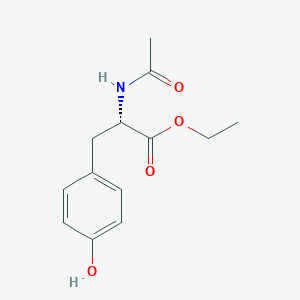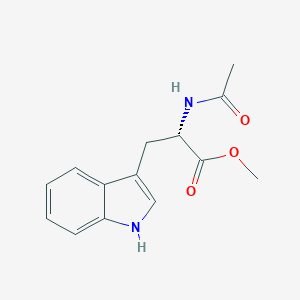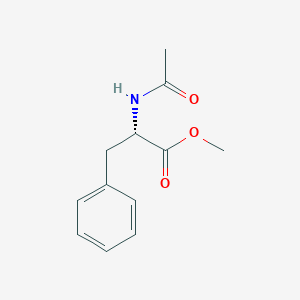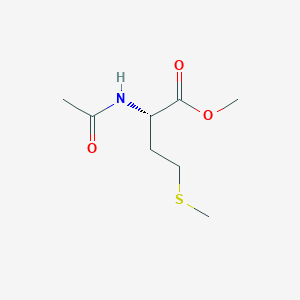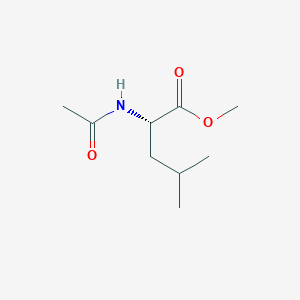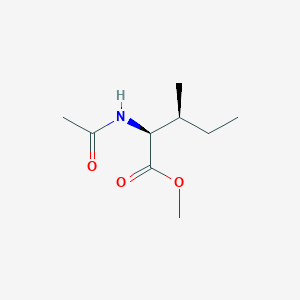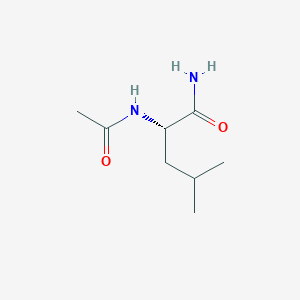
Ac-Cys(Trt)-OH
Vue d'ensemble
Description
“Ac-Cys(Trt)-OH” refers to a cysteine molecule that has been acetylated at the N-terminus and has a trityl (Trt) protecting group . The Trt group is highly hydrophobic and may not be completely removed during final TFA cleavage .
Synthesis Analysis
The synthesis of “this compound” involves the use of protecting group chemistry for the cysteine thiol group . This has enabled a vast array of peptide and protein chemistry over the last several decades. Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .Molecular Structure Analysis
The molecular structure of “this compound” is determined by the cysteine molecule, the acetyl group at the N-terminus, and the trityl protecting group . Theoretical conformational analysis indicates that peptides containing this molecule can form compactly folded conformations .Chemical Reactions Analysis
The chemical reactions involving “this compound” primarily concern the protection and deprotection of the cysteine thiol group . These reactions are crucial in the synthesis of peptides, whereby amino acid building blocks are coupled to one another via amide bonds .Applications De Recherche Scientifique
Peptide Synthesis : Ac-Cys(Trt)-OH is used in Fmoc solid-phase peptide synthesis, demonstrating efficient synthesis characteristics. It is particularly noted for its effective deprotection using trifluoroacetic acid (TFA) (McCurdy, 1989).
S-Tritylation of Unprotected Peptides : Trityl alcohol (Trt-OH) in hexafluoro-2-propanol (HFIP) can be used for S-protection of cysteine in fully unprotected peptides, highlighting the utility of this compound in selective peptide modifications (Mochizuki, Hibino, & Nishiuchi, 2014).
Preparation of N-Methyl Cysteines : this compound is used as a precursor for synthesizing protected NMe-Cys derivatives, facilitating the creation of various S-protected cysteine derivatives (Marcucci et al., 2008).
Cyclic Peptide Synthesis : A derivative, N(alpha)-trityl-S-(9H-xanthen-9-yl)-l-cysteine (Trt-Cys(Xan)-OH), is used in a novel strategy for the synthesis of cyclic peptides, showing the versatility of trityl-protected cysteine derivatives in advanced peptide synthesis (Tulla-Puche & Bárány, 2004).
Acid-Labile Cys-Protecting Groups : Studies on acid-labile Cys-protecting groups in Fmoc/tBu strategy for peptide synthesis have shown the compatibility and utility of S-Trt with other protecting groups, useful in the regioselective construction of disulfide bonds (Góngora-Benítez et al., 2012).
Disulfide Bond Formation : It has been used in disulfide bond formation in peptides, demonstrating its relevance in creating complex peptide structures (Bishop, Jones, & Chmielewski, 1993).
Racemization Studies : Investigations into the racemization of Fmoc-Cys(Trt)-OH during peptide synthesis have contributed to understanding and minimizing epimerization, enhancing the fidelity of peptide products (Kaiser, Nicholson, Kohlbau, & Voelter, 1996).
Fluorescence Studies : In a different application, this compound derivatives have been utilized in fluorescence studies, highlighting their potential in biochemical and biophysical research (Lehrer & Ishii, 1988).
Insulin Analogs Synthesis : The synthesis of insulin analogs with multiple disulfide bonds employs cysteine protection strategies, including the use of the trityl group, underlining the role of this compound in therapeutic peptide synthesis (Wu et al., 2017).
Orientations Futures
Mécanisme D'action
Target of Action
Ac-Cys(Trt)-OH is a derivative of the amino acid cysteine, where Ac stands for acetyl and Trt stands for trityl, which are protecting groups . The primary targets of this compound are proteins and peptides, particularly those that require cysteine for their structure and function .
Mode of Action
The compound interacts with its targets through the process of peptide synthesis. The trityl (Trt) group serves as a protecting group for the cysteine thiol group, enabling a vast array of peptide and protein chemistry . This protection facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in peptide and protein synthesis. The compound plays a crucial role in the formation of disulfide bonds, which are essential for the structure and function of many proteins . Furthermore, it has been used in the prenylation of peptides and proteins, an important post-translational modification observed in vivo .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are largely dependent on the specific context of its use. As a component used in peptide synthesis, its bioavailability would be determined by the subsequent processing and modification steps .
Result of Action
The result of this compound’s action is the successful synthesis of complex peptides and proteins, including those with disulfide bonds . It also allows for the introduction of a variety of biophysical probes such as affinity handles and fluorescent tags into Cys-containing peptides and proteins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conditions used for its deprotection, its use in Boc and Fmoc peptide synthesis, and its comparison to other related Cys protecting groups can all impact its effectiveness . Additionally, the specific cellular or in vitro environment in which it is used can also play a role.
Analyse Biochimique
Biochemical Properties
Ac-Cys(Trt)-OH interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported that the Pd-catalyzed Tsuji−Trost allylation allows the allylation of Cys-containing peptides and proteins with complete chemo-selectivity and high n/i regioselectivity .
Cellular Effects
The effects of this compound on cells are largely dependent on its interactions with other biomolecules. For example, in the context of neural stem/progenitor cells (hNSCs), a peptide sequence based on this compound was found to support hNSCs to attach and proliferate to confluence for continuous passage and subculture . This suggests that this compound may influence cell function by affecting cell adhesion and proliferation processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with other molecules at the molecular level. For instance, the Pd-catalyzed prenylation of this compound produces the natural n-prenyl-thioether bond . This bond formation allows the attachment of affinity tags, fluorophores, click handles, or PET tracers, thereby influencing the function of the peptides or proteins it is incorporated into .
Temporal Effects in Laboratory Settings
It is known that the compound plays a crucial role in the protection and subsequent deprotection of cysteine, facilitating the synthesis of complex peptides and proteins . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
It is known that cysteine, the base amino acid of this compound, plays a crucial role in various metabolic processes, including protein synthesis and the formation of disulfide bonds .
Propriétés
IUPAC Name |
(2R)-2-acetamido-3-tritylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3S/c1-18(26)25-22(23(27)28)17-29-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17H2,1H3,(H,25,26)(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVPASSMLHHOIF-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


